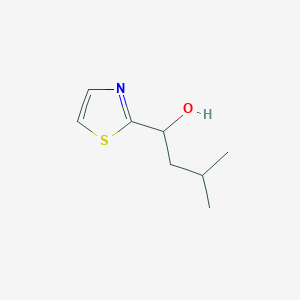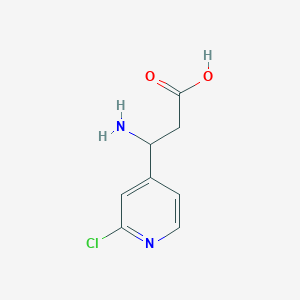![molecular formula C8H6Cl2N2 B13072498 6,8-Dichloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B13072498.png)
6,8-Dichloro-3-methylimidazo[1,2-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-3-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 6 and 8, along with a methyl group at position 3, makes this compound unique and potentially useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-methylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-A]pyridine with aldehydes, malononitrile, and/or ethyl cyanoacetate . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
6,8-Dichloro-3-methylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-A]pyridine derivatives .
科学的研究の応用
6,8-Dichloro-3-methylimidazo[1,2-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for treating infectious diseases like tuberculosis.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
作用機序
The mechanism of action of 6,8-Dichloro-3-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
類似化合物との比較
Similar Compounds
2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine derivatives: Studied for their nematicidal and fungicidal activities.
Uniqueness
6,8-Dichloro-3-methylimidazo[1,2-A]pyridine is unique due to the presence of two chlorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H6Cl2N2 |
|---|---|
分子量 |
201.05 g/mol |
IUPAC名 |
6,8-dichloro-3-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6Cl2N2/c1-5-3-11-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3 |
InChIキー |
WNYWQLJRDWITRU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2N1C=C(C=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]-](/img/structure/B13072447.png)


![5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072474.png)

![4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)


![tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13072506.png)
